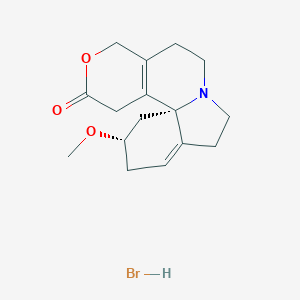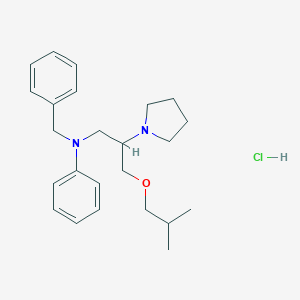
2-氯-6-甲氧基-4-甲基喹啉
概述
描述
2-Chloro-6-methoxy-4-methylquinoline is an organic compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
科学研究应用
2-Chloro-6-methoxy-4-methylquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
安全和危害
未来方向
作用机制
Target of Action
Quinoline compounds, in general, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels, which play crucial roles in numerous biochemical processes .
Mode of Action
Quinoline derivatives typically exert their effects by interacting with their targets, leading to changes in the targets’ function. This interaction can result in the inhibition or activation of the target, depending on the specific compound and target involved .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
The effects of quinoline derivatives can range from changes in cellular function to the induction of cell death, depending on the specific compound and its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-methoxy-4-methylquinoline . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s stability, its interaction with targets, and its overall effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-4-methylquinoline typically involves the chlorination of 6-methoxy-4-methylquinoline. One common method is the reaction of 6-methoxy-4-methylquinoline with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3) under reflux conditions . The reaction proceeds as follows:
6-Methoxy-4-methylquinoline+SOCl2→2-Chloro-6-methoxy-4-methylquinoline+SO2+HCl
Industrial Production Methods
Industrial production methods for 2-Chloro-6-methoxy-4-methylquinoline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
化学反应分析
Types of Reactions
2-Chloro-6-methoxy-4-methylquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a quinoline N-oxide derivative.
Reduction: The compound can be reduced to form 2-amino-6-methoxy-4-methylquinoline.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of 2-alkoxy-6-methoxy-4-methylquinoline derivatives.
Oxidation: Formation of 2-chloro-6-methoxy-4-methylquinoline N-oxide.
Reduction: Formation of 2-amino-6-methoxy-4-methylquinoline.
相似化合物的比较
2-Chloro-6-methoxy-4-methylquinoline can be compared with other similar compounds such as:
4-Chloro-6-methoxy-2-methylquinoline: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
2-Chloro-4-methyl-7-(methylthio)quinoline:
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: The presence of a trifluoromethyl group can significantly alter its electronic properties and reactivity.
These comparisons highlight the uniqueness of 2-Chloro-6-methoxy-4-methylquinoline in terms of its specific substitution pattern and the resulting chemical and biological properties.
属性
IUPAC Name |
2-chloro-6-methoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGIQWGIRMJJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279649 | |
| Record name | 2-Chloro-6-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6340-55-2 | |
| Record name | 6340-55-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6340-55-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methyl-6-(methyloxy)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
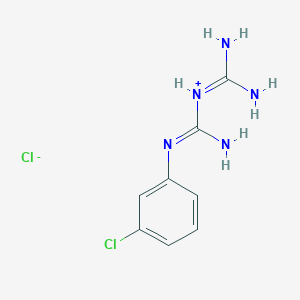

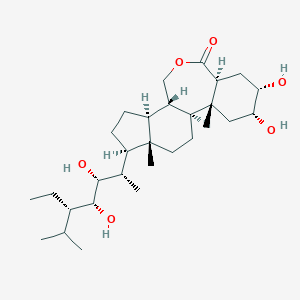
![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)



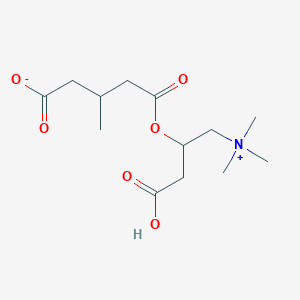

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)

![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)
